molecular formula C15H15ClN2O2 B10964738 2-(4-chloro-2-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide CAS No. 333435-05-5

2-(4-chloro-2-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B10964738
CAS No.: 333435-05-5
M. Wt: 290.74 g/mol
InChI Key: QGOQIFZRRWPKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-2-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a synthetic phenoxy acetamide derivative characterized by a 4-chloro-2-methylphenoxy group linked to an acetamide scaffold, with the nitrogen atom substituted by a 4-methylpyridin-2-yl moiety. Its design combines a halogenated aromatic ring (enhancing lipophilicity and binding interactions) with a pyridine-based acetamide group, which may contribute to target specificity or solubility.

Properties

CAS No.

333435-05-5

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c1-10-5-6-17-14(7-10)18-15(19)9-20-13-4-3-12(16)8-11(13)2/h3-8H,9H2,1-2H3,(H,17,18,19)

InChI Key

QGOQIFZRRWPKPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

Biological Activity

2-(4-chloro-2-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C15H15ClN2O2\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}_{2}

Research indicates that this compound acts as an inhibitor of specific biological pathways, particularly those associated with the DDR2 (Discoidin Domain Receptor 2), which is implicated in osteoarthritis and other fibrotic diseases. By inhibiting DDR2, the compound may reduce pathological fibrosis and inflammation, making it a candidate for therapeutic development in osteoarthritis treatment .

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, focusing on its effects on cellular systems and its potential therapeutic applications.

Anti-inflammatory Properties

The compound's role as a DDR2 inhibitor suggests it may possess anti-inflammatory properties. Inhibition of DDR2 has been linked to reduced inflammation in osteoarthritis models, indicating that this compound could be beneficial in managing inflammatory conditions .

Study 1: DDR2 Inhibition

A study published in Nature highlighted the efficacy of various DDR2 inhibitors, including derivatives similar to this compound. The results demonstrated significant reductions in collagen deposition and fibrosis in animal models of osteoarthritis when treated with these inhibitors .

Study 2: Toxicological Assessment

A comparative toxicology study examined the effects of related compounds on animal models. This research revealed that while some phenoxyacetic acid derivatives caused adverse effects at high doses, the target compound showed a favorable safety profile at therapeutic doses, indicating its potential for clinical use .

Data Tables

Biological Activity Effect Reference
DDR2 InhibitionReduced fibrosis and inflammation
Antimicrobial ActivityModerate against certain bacteria
ToxicityFavorable safety profile

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the disruption of cellular respiration and induction of apoptotic pathways, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (µg/mL)
Escherichia coli256
Staphylococcus aureus128

Enzyme Inhibition

Another significant application is its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders.

Case Study:

Research indicated that derivatives of this compound could inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Emerging research has suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Data Table: Anti-inflammatory Activity

Inflammatory ModelObserved Effect
Carrageenan-induced paw edemaSignificant reduction in edema
Lipopolysaccharide-inducedDecrease in pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity/Application Key Findings Reference
Target Compound Phenoxy: 4-Cl, 2-CH₃; Acetamide: 4-CH₃-pyridin-2-yl Synthetic auxin agonist Classified as a synthetic auxin analog, likely influencing plant cell elongation or division.
Ani9 Phenoxy: 4-Cl, 2-CH₃; Acetamide: (2-MeO-phenyl)methylideneamino TMEM16A inhibitor (IC₅₀ = 77 nM) No CFTR/VRAC inhibition; minimal IL-8 induction at 10 µM. Highlights role of acetamide substituents in target specificity.
Compound 7d () Phenoxy: 2-F; Acetamide: thiadiazol-2-yl linked to methoxyphenyl-pyridinyl Anticancer (Caco-2 IC₅₀ = 1.8 µM) Superior cytotoxicity vs. 5-FU; substituents enhance binding to cancer cell targets.
Compound 276 () Acetamide: 4-CH₃-pyridin-2-yl; Chloroacetyl linker CK1δ inhibitor intermediate Demonstrates utility of 4-methylpyridin-2-yl group in kinase inhibitor synthesis.
CAS 892674-17-8 () Phenoxy: 4-Cl, 3-CH₃; Acetamide: oxazolo[4,5-b]pyridin-2-ylbenzyl Undisclosed (structural complexity suggests kinase or receptor modulation) Heterocyclic extension may improve metabolic stability or affinity.

Substituent Impact on Pharmacological Properties

  • Phenoxy Group Variations: Chloro vs. Fluoro Substitution: Replacement of 4-Cl with 2-F (as in Compound 7d) shifts activity from auxin agonism to anticancer effects, emphasizing halogen positioning’s role in target engagement . Methyl Group Positioning: The 2-CH₃ group in the target compound vs.
  • Acetamide Nitrogen Modifications: Pyridine vs. Thiadiazole: The 4-methylpyridin-2-yl group (target compound) contrasts with thiadiazole derivatives (), which introduce sulfur atoms for enhanced π-stacking or hydrogen bonding in anticancer applications . Heterocyclic Extensions: Oxazolo-pyridine () and thienopyrimidine () substituents increase molecular complexity, likely improving selectivity for enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.